molecular formula C6H12N2O B12880239 (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one

(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one

Cat. No.: B12880239
M. Wt: 128.17 g/mol
InChI Key: XBUCGJWKELNMPB-UHNVWZDZSA-N
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Description

(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves the use of ring-closing metathesis followed by SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of solid-state forms and corresponding pharmaceutical compositions .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3S,4R)-3-amino-4-ethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-4-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

XBUCGJWKELNMPB-UHNVWZDZSA-N

Isomeric SMILES

CC[C@@H]1CNC(=O)[C@H]1N

Canonical SMILES

CCC1CNC(=O)C1N

Origin of Product

United States

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